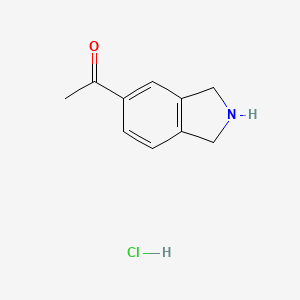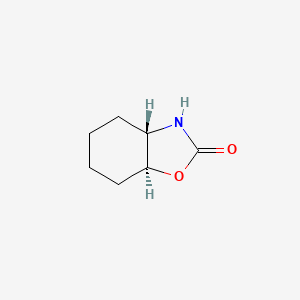
2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Therapeutic Potential
One primary area of research involves the investigation of this compound's role as an enzyme inhibitor, particularly in the context of cholinesterase enzymes. Organophosphorus compounds (OPCs), which inhibit acetylcholinesterase (AChE), pose significant health hazards. Research has shown that reversible AChE inhibitors can offer protective benefits when administered before exposure to OPCs. The study of various AChE inhibitors, including clinically used ones and those in development, highlights the therapeutic potential of such compounds in mitigating the effects of toxic exposures (Lorke & Petroianu, 2018).
Environmental Impact and Degradation Studies
Another significant area of research pertains to the environmental impact and degradation pathways of pharmaceuticals, including acetaminophen. Studies have assessed the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in various environmental compartments. Such research is crucial for understanding how compounds like 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide may behave in the environment and the potential risks they pose to ecosystems and human health (Vo et al., 2019).
Drug Metabolism and Genetic Differences
Further research has explored the metabolism of paracetamol (acetaminophen) and the genetic differences that can affect its efficacy and toxicity. Understanding the metabolic pathways and genetic factors influencing drug metabolism is essential for developing safer and more effective therapeutic strategies. Studies have reviewed the metabolic activation, susceptibility to toxicity, and differences in pain alleviation linked to pharmacogenetic profiles, providing insights into personalized medicine approaches (Zhao & Pickering, 2011).
Antioxidant Activity and Analytical Methods
Research into the analytical methods used in determining antioxidant activity has also been relevant. Given the compound's potential antioxidant properties, understanding how to accurately measure antioxidant activity is crucial for assessing its therapeutic potential and comparing it with other antioxidants. Reviews of various tests and methodologies offer a comprehensive overview of the techniques available for evaluating antioxidant properties of compounds, which can be applied to 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide and similar substances (Munteanu & Apetrei, 2021).
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-7-18(8-4-16)27-24(29)15-28-14-23(34(31,32)20-10-5-17(26)6-11-20)25(30)21-13-19(33-2)9-12-22(21)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPXOQLNWFLWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)

![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)
![5-(2-(4-methoxyphenyl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377489.png)
![N-(1-cyano-1-methylethyl)-2-({[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amino)-N-methylacetamide](/img/structure/B2377491.png)
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B2377492.png)


![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)
